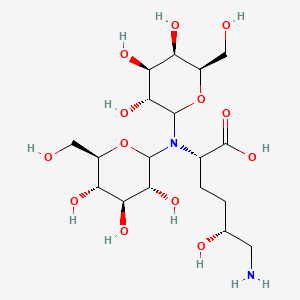

Glucosyl-galactosyl-hydroxylysine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H34N2O13 |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

(2S,5R)-6-amino-5-hydroxy-2-[[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexanoic acid |

InChI |

InChI=1S/C18H34N2O13/c19-3-6(23)1-2-7(18(30)31)20(16-14(28)12(26)10(24)8(4-21)32-16)17-15(29)13(27)11(25)9(5-22)33-17/h6-17,21-29H,1-5,19H2,(H,30,31)/t6-,7+,8-,9-,10-,11+,12+,13+,14-,15-,16?,17?/m1/s1 |

InChI Key |

TXSJTPLTUJRKQD-HIPBKHKASA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N(C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[C@H](CN)O |

Canonical SMILES |

C(CC(C(=O)O)N(C1C(C(C(C(O1)CO)O)O)O)C2C(C(C(C(O2)CO)O)O)O)C(CN)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Early Research on Collagen Glycosylation Patterns

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on collagen glycosylation, a critical post-translational modification (PTM) that influences the structure and function of the most abundant protein in mammals. We will explore the core glycosylation patterns, the enzymatic machinery responsible, early quantitative data, and the key experimental protocols that paved the way for our current understanding.

Introduction: The Dawn of Collagen Glycosylation

Collagen, the primary structural protein of the extracellular matrix, undergoes a complex series of post-translational modifications essential for its function.[1] Among the most unique of these is the O-linked glycosylation of hydroxylysine (Hyl) residues. This process, which occurs in the endoplasmic reticulum before the formation of the iconic triple helix, involves the attachment of simple but crucial carbohydrate units.[2][3]

Early discoveries dating back to the 1960s, notably by Robert Spiro, elucidated the fundamental structures of these glycans.[2][4] These foundational studies revealed two primary forms: a monosaccharide, galactosyl-hydroxylysine (Gal-Hyl), and a disaccharide, glucosyl-galactosyl-hydroxylysine (Glc-Gal-Hyl).[5][6] This guide will provide a detailed overview of this early work, offering insight into the techniques and findings that form the bedrock of modern collagen research.

The Core Biosynthetic Pathway and Enzymatic Machinery

The glycosylation of collagen is a sequential, enzyme-catalyzed process occurring within the endoplasmic reticulum.[7] It is intricately linked with the hydroxylation of lysine (B10760008) residues, which must occur first. The entire process ceases once the procollagen (B1174764) chains assemble into a triple helix.[8]

The key enzymatic steps are:

-

Lysine Hydroxylation : Specific lysine residues in the Y-position of the Gly-X-Y triplet are hydroxylated to form 5-hydroxylysine (B44584) (Hyl). This reaction is catalyzed by lysyl hydroxylases (LHs), iron and vitamin C-dependent enzymes encoded by the PLOD genes.[9][10]

-

Galactosylation : A galactose monosaccharide is transferred from a UDP-galactose donor to the hydroxyl group of a Hyl residue. This forms a β-(1,O)-glycosidic bond and is catalyzed by collagen galactosyltransferases (COLGALT1 and COLGALT2).[7][11]

-

Glucosylation : For some Hyl residues, a glucose monosaccharide is subsequently transferred from a UDP-glucose donor to the C2 position of the galactose on Gal-Hyl, forming an α-(1,2)-glycosidic bond. This step is catalyzed by galactosylhydroxylysyl glucosyltransferase, an activity possessed by the multifunctional enzyme Lysyl Hydroxylase 3 (LH3).[7][9][12]

References

- 1. portlandpress.com [portlandpress.com]

- 2. Collagen glycosylation | Department of Physiology | UZH [physiol.uzh.ch]

- 3. researchgate.net [researchgate.net]

- 4. Core Glycosylation of Collagen Is Initiated by Two β(1-O)Galactosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Glycosylation of Type I Collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycosylation Modulates the Structure and Functions of Collagen: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of hydroxylysine-O-glycosylation on the structure of type I collagen molecule: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Reactome | Galactosylation of collagen propeptide hydroxylysines by procollagen galactosyltransferases 1, 2 [reactome.org]

- 12. Lysyl Hydroxylase 3 Glucosylates Galactosylhydroxylysine Residues in Type I Collagen in Osteoblast Culture - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Pathway of Glucosyl-galactosyl-hydroxylysine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthesis pathway of Glucosyl-galactosyl-hydroxylysine (Gle-Gal-Hyl), a unique and critical post-translational modification of collagen. Understanding this pathway is essential for research into collagen-related diseases, the development of novel therapeutics, and the broader study of protein glycosylation.

Introduction to Collagen Glycosylation

The biosynthesis of this compound is a sequential, three-step enzymatic process that occurs within the cisternae of the rough endoplasmic reticulum (ER) prior to the formation of the collagen triple helix.[1][2] This modification plays a crucial role in the stabilization of collagen cross-links, fibrillogenesis, and overall tissue integrity.[2][3] The pathway involves the coordinated action of three distinct enzyme classes: lysyl hydroxylases, procollagen (B1174764) galactosyltransferases, and a galactosylhydroxylysyl glucosyltransferase.

The Biosynthesis Pathway of this compound

The formation of this compound on procollagen α-chains is a highly regulated process. The pathway can be broken down into the following key steps:

Step 1: Hydroxylation of Lysine (B10760008)

The initial step is the hydroxylation of specific lysine residues within the procollagen polypeptide chain to form hydroxylysine (Hyl). This reaction is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), also referred to as procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs).[2][4] In humans, there are three known lysyl hydroxylase isoenzymes (LH1-3), encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively.[2] These enzymes require Fe²⁺ and ascorbate (B8700270) (Vitamin C) as cofactors.[2][4]

Step 2: Galactosylation of Hydroxylysine

Following hydroxylation, a galactose moiety is transferred from UDP-galactose to the hydroxyl group of the newly formed hydroxylysine residue. This reaction is catalyzed by procollagen galactosyltransferases , forming galactosyl-hydroxylysine (Gal-Hyl).[5] Two such enzymes have been identified in humans: GLT25D1 (encoded by COLGALT1) and GLT25D2 (encoded by COLGALT2).[5]

Step 3: Glucosylation of Galactosyl-hydroxylysine

The final step in the pathway is the addition of a glucose molecule to the galactose residue of Gal-Hyl, forming the final product, this compound (Gle-Gal-Hyl). This reaction is catalyzed by galactosylhydroxylysyl glucosyltransferase activity, which has been shown to be an intrinsic function of the multifunctional enzyme lysyl hydroxylase 3 (LH3/PLOD3) .[2][6]

Below is a diagram illustrating this sequential enzymatic pathway.

Quantitative Data

| Enzyme | Gene(s) | Substrate(s) | Km | Vmax | Cofactors/Donors |

| Lysyl Hydroxylase (LH) | PLOD1, PLOD2, PLOD3 | Procollagen, α-ketoglutarate, O₂, Ascorbate | Data not available | Data not available | Fe²⁺ |

| Procollagen Galactosyltransferase 1 | COLGALT1 | Hydroxylysine-containing collagen, UDP-Galactose | 29.91 ± 2.56 µM (for UDP-Galactose)[7] | 235.13 ± 25.66 CPM min⁻¹[7] | Mn²⁺ |

| Procollagen Galactosyltransferase 2 | COLGALT2 | Hydroxylysine-containing collagen, UDP-Galactose | Data not available | Data not available | Mn²⁺ |

| Galactosylhydroxylysyl Glucosyltransferase (activity of LH3) | PLOD3 | Galactosyl-hydroxylysine-containing collagen, UDP-Glucose | Data not available | Data not available | Mn²⁺ |

Note: The Vmax value for Procollagen Galactosyltransferase 1 is from a study using a chimeric protein and is presented in counts per minute, reflecting the specific activity in that particular assay.[7]

Experimental Protocols

This section outlines the general methodologies for key experiments used to study the biosynthesis of this compound.

Lysyl Hydroxylase Activity Assay

Principle: The activity of lysyl hydroxylase can be determined by measuring the formation of hydroxylysine from a lysine-containing substrate. A common method involves the use of a radiolabeled substrate and subsequent separation and quantification of the radiolabeled product.

Methodology:

-

Substrate Preparation: A synthetic peptide or unhydroxylated procollagen substrate containing [¹⁴C]lysine is prepared.

-

Enzyme Preparation: Lysyl hydroxylase is purified from a suitable source, such as chick embryos or recombinant expression systems.

-

Reaction Mixture: The assay mixture typically contains the enzyme preparation, the radiolabeled substrate, FeSO₄, α-ketoglutarate, ascorbate, and a suitable buffer (e.g., Tris-HCl).

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Termination and Hydrolysis: The reaction is stopped, and the protein is precipitated. The pellet is then hydrolyzed to individual amino acids (e.g., using 6 M HCl).

-

Separation and Quantification: The radiolabeled hydroxylysine is separated from lysine using ion-exchange chromatography or HPLC, and the radioactivity is measured by liquid scintillation counting.

Procollagen Galactosyltransferase Activity Assay

Principle: The activity of procollagen galactosyltransferase is measured by quantifying the transfer of galactose from UDP-[¹⁴C]galactose to a hydroxylysine-containing acceptor.

Methodology:

-

Acceptor Substrate: A suitable acceptor substrate, such as deglycosylated collagen or a synthetic peptide containing hydroxylysine, is used.

-

Enzyme Source: The enzyme can be obtained from cell or tissue homogenates or as a recombinant protein.

-

Reaction Mixture: The reaction mixture includes the enzyme, acceptor substrate, UDP-[¹⁴C]galactose, MnCl₂, and a buffer (e.g., MOPS).

-

Incubation: The reaction is carried out at 37°C.

-

Precipitation and Washing: The reaction is terminated by the addition of a precipitating agent like trichloroacetic acid (TCA). The precipitated protein, now containing radiolabeled galactose, is washed to remove unincorporated UDP-[¹⁴C]galactose.

-

Quantification: The radioactivity of the washed precipitate is measured to determine the amount of galactose incorporated.

Galactosylhydroxylysyl Glucosyltransferase Activity Assay

Principle: This assay measures the transfer of glucose from UDP-[¹⁴C]glucose to a galactosyl-hydroxylysine-containing substrate.

Methodology:

-

Acceptor Substrate: The substrate is typically collagen that has been galactosylated but not glucosylated, or a synthetic peptide with a Gal-Hyl residue.

-

Enzyme Source: The glucosyltransferase activity is often assayed using purified or recombinant LH3.

-

Reaction Mixture: The assay mixture contains the enzyme, the acceptor substrate, UDP-[¹⁴C]glucose, MnCl₂, and a suitable buffer.

-

Incubation: The reaction is incubated at 37°C.

-

Termination and Analysis: The reaction is stopped, and the amount of incorporated [¹⁴C]glucose is determined, often following protein precipitation and washing, similar to the galactosyltransferase assay.

Quantification of this compound by Mass Spectrometry

Principle: Liquid chromatography-mass spectrometry (LC-MS) provides a highly sensitive and specific method for the identification and quantification of this compound in biological samples.

Methodology:

-

Sample Preparation: Collagen-containing samples are subjected to alkaline hydrolysis to release the glycosylated hydroxylysine residues.

-

Chromatographic Separation: The hydrolysate is separated using reverse-phase or hydrophilic interaction liquid chromatography (HILIC).

-

Mass Spectrometric Analysis: The eluent from the LC is introduced into a mass spectrometer. The mass-to-charge ratio (m/z) of this compound is used for its identification.

-

Quantification: For quantitative analysis, stable isotope-labeled internal standards can be used. The abundance of the analyte is determined by comparing its peak area to that of the internal standard.

Below is a workflow diagram for the quantification of this compound using LC-MS.

Conclusion

The biosynthesis of this compound is a fundamental post-translational modification of collagen, critical for its structure and function. This technical guide has provided a detailed overview of the enzymatic pathway, available quantitative data, and the experimental protocols used for its investigation. Further research to elucidate the precise kinetic parameters of all the involved enzymes and their regulation will be crucial for a complete understanding of collagen biology and the development of targeted therapies for associated pathologies.

References

- 1. Collagen prolyl 4-hydroxylase isoenzymes I and II have sequence specificity towards different X-Pro-Gly triplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]

- 3. Procollagen Lysyl Hydroxylase 2 is Essential for Hypoxia-Induced Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EC 1.14.11.4 [iubmb.qmul.ac.uk]

- 5. Core glycosylation of collagen is initiated by two beta(1-O)galactosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lysyl Hydroxylase 3 Glucosylates Galactosylhydroxylysine Residues in Type I Collagen in Osteoblast Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Domains and Amino Acids Essential to the Collagen Galactosyltransferase Activity of GLT25D1 - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Cascade to Glucosyl-galactosyl-hydroxylysine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the enzymatic synthesis of Glucosyl-galactosyl-hydroxylysine (Ggh), a crucial post-translational modification of collagen. Addressed to researchers, scientists, and drug development professionals, this document details the biochemical pathway, experimental protocols, and quantitative data pertinent to the synthesis of this important glycan.

Introduction

This compound is a unique disaccharide attached to specific hydroxylysine residues within collagen and other collagen-like proteins. This modification plays a critical role in the structural integrity and biological function of the extracellular matrix (ECM). The synthesis of Ggh is a highly orchestrated, three-step enzymatic cascade that occurs within the endoplasmic reticulum. Disruptions in this pathway are associated with various connective tissue disorders and other pathologies, making the enzymes involved attractive targets for therapeutic intervention. This guide will explore the sequential enzymatic reactions, provide detailed methodologies for their in vitro study, and present key quantitative data to facilitate further research in this area.

The Biosynthetic Pathway of this compound

The formation of Ggh is a sequential process catalyzed by three distinct classes of enzymes: lysyl hydroxylases, collagen galactosyltransferases, and a multifunctional glucosyltransferase. This pathway ensures the precise addition of glucose and galactose to specific lysine (B10760008) residues that have undergone prior hydroxylation.

The synthesis begins with the hydroxylation of lysine to hydroxylysine, followed by the addition of galactose to form galactosyl-hydroxylysine. The final step is the glucosylation of the galactosyl-hydroxylysine to yield the terminal this compound structure.[1][2]

References

role of lysyl hydroxylase in GGH formation

An In-depth Technical Guide on the Role of Lysyl Hydroxylase in the Formation of Glucosylgalactosyl-Hydroxylysine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Collagen, the most abundant protein in the extracellular matrix (ECM), undergoes extensive post-translational modifications that are critical for its structure and function. Among the most important of these is the hydroxylation of lysine (B10760008) residues and their subsequent glycosylation. This technical guide provides a detailed examination of the enzymatic processes leading to the formation of glucosylgalactosyl-hydroxylysine (GG-Hyl), with a specific focus on the central role of the multifunctional enzyme, lysyl hydroxylase 3 (LH3). We will explore the enzymatic cascade, the upstream signaling pathways regulating this process, its biological significance in collagen cross-linking and matrix stability, and detailed methodologies for its study. This document is intended to serve as a comprehensive resource for researchers and professionals involved in connective tissue biology, fibrosis, and the development of therapeutics targeting ECM pathologies.

The Lysyl Hydroxylase Enzyme Family

The hydroxylation of lysine residues within procollagen (B1174764) molecules is the initial and rate-limiting step for subsequent glycosylation and the formation of stable, covalent cross-links. This reaction is catalyzed by a family of Fe²⁺ and 2-oxoglutarate-dependent dioxygenases known as lysyl hydroxylases (LHs), encoded by the PLOD (procollagen-lysine, 2-oxoglutarate 5-dioxygenase) genes.[1] There are three primary isoforms in humans, each with distinct substrate specificities and functions.[1]

-

Lysyl Hydroxylase 1 (LH1, PLOD1): Primarily hydroxylates lysine residues located within the triple-helical domains of collagen.[1] Mutations in PLOD1 are associated with the kyphoscoliotic type of Ehlers-Danlos syndrome (kEDS), characterized by severe collagen instability.

-

Lysyl Hydroxylase 2 (LH2, PLOD2): Exists in two splice variants. LH2b specifically hydroxylates lysine residues in the non-helical telopeptide regions of collagen.[1] This function is critical for directing the formation of hydroxylysine-aldehyde derived collagen cross-links, which are particularly important in tissues like bone and are often upregulated in fibrotic conditions.[2]

-

Lysyl Hydroxylase 3 (LH3, PLOD3): A unique, multifunctional enzyme that not only possesses lysyl hydroxylase activity, primarily targeting helical lysine residues, but also contains distinct galactosyltransferase and glucosyltransferase activities.[1][3][4] This makes LH3 the key enzyme responsible for the complete synthesis of the GG-Hyl modification.

The Enzymatic Formation of Glucosylgalactosyl-Hydroxylysine (GG-Hyl)

The formation of GG-Hyl is a sequential, three-step enzymatic process that occurs in the lumen of the endoplasmic reticulum prior to collagen triple helix formation. The multifunctional nature of LH3 allows it to catalyze all three reactions.[5]

-

Step 1: Lysine Hydroxylation: A specific lysine residue on a nascent procollagen α-chain is hydroxylated at the C5 position by a lysyl hydroxylase (LH1, LH2, or LH3) to form 5-hydroxylysine (B44584) (Hyl).

-

Step 2: Galactosylation: A galactose moiety is transferred from a UDP-galactose donor to the hydroxyl group of the Hyl residue. This reaction is catalyzed by a hydroxylysyl galactosyltransferase (GT). This activity is intrinsic to LH3.[5]

-

Step 3: Glucosylation: A glucose moiety is transferred from a UDP-glucose donor to the C2 position of the newly added galactose, forming an O-linked disaccharide. This final step, which forms glucosylgalactosyl-hydroxylysine, is catalyzed by a galactosylhydroxylysyl glucosyltransferase (GGT), an activity also possessed by LH3.[3][4]

The crystal structure of human LH3 reveals an elongated homodimer with two distinct catalytic sites in each monomer: a C-terminal site for hydroxylation and an N-terminal site for the glycosyltransferase activities.[6]

Upstream Regulatory Signaling Pathways

The expression of PLOD3, and consequently the level of LH3 and GG-Hyl formation, is tightly regulated by several key signaling pathways, particularly those involved in development, tissue repair, and fibrosis.

-

TGF-β/Smad Pathway: Transforming growth factor-beta (TGF-β) is a potent inducer of ECM production and a master regulator of fibrosis. Studies have shown that TGF-β1 stimulation upregulates the expression of PLOD3.[7] The canonical pathway involves the binding of TGF-β1 to its receptor, leading to the phosphorylation and activation of Smad3, which then translocates to the nucleus to activate target gene transcription, including PLOD3.[7]

-

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway, crucial for embryogenesis and tissue homeostasis, also regulates LH3 expression. There is significant cross-talk between the Wnt and TGF-β pathways in this regulation.[7] Inhibition of Wnt/β-catenin responsive transcription has been shown to decrease LH3 protein expression, suggesting it acts downstream or in parallel with TGF-β signaling to control PLOD3 expression.[7]

-

Other Pathways: In pathological contexts such as cancer, other pathways have been shown to influence PLOD3 expression. These include the ERK signaling pathway, which is linked to hypoxia-induced PLOD3 upregulation, and the TNF-α/NF-κB pathway.[8][9][10]

Biological Significance of GG-Hyl Formation

The glycosylation of hydroxylysine residues, particularly the formation of GG-Hyl by LH3, has profound effects on collagen biology.

-

Control of Collagen Cross-linking: The presence and type of glycosylation on telopeptidyl and helical hydroxylysine residues can influence the formation and maturation of intermolecular collagen cross-links. Suppression of LH3-mediated glucosylation alters the kinetics of cross-link maturation.[2][3]

-

Regulation of Fibrillogenesis: Altering the level of GG-Hyl affects the assembly of collagen molecules into fibrils. In osteoblast cultures where LH3 was suppressed, the resulting collagen fibrils had significantly larger mean diameters, indicating a role for GG-Hyl in regulating fibril size.[2][3]

-

Matrix Mineralization: Proper GG-Hyl modification is critical for bone mineralization. The suppression of LH3 and the subsequent decrease in GG-Hyl leads to a delay in the onset of mineralized nodule formation in osteoblast cultures.[2][3]

-

Pathological Implications: Dysregulation of lysyl hydroxylation and glycosylation is a hallmark of various diseases. Increased expression of LH2 and LH3 is associated with numerous fibrotic conditions, leading to a more stable and less degradable collagen matrix.[2]

Quantitative Data on GG-Hyl Formation

The impact of LH3 on GG-Hyl formation has been quantified using mass spectrometry to determine the site occupancy of different lysine modifications in Type I collagen from osteoblast cultures. The following tables summarize the relative abundance of unmodified lysine (Lys), hydroxylysine (Hyl), galactosyl-hydroxylysine (G-Hyl), and glucosylgalactosyl-hydroxylysine (GG-Hyl) at key glycosylation sites in control cells versus cells with shRNA-mediated suppression of LH3.

Table 1: Relative Abundance (%) of Lysine Modifications at Site α1-87

| Cell Type | Lys | Hyl | G-Hyl | GG-Hyl |

| Control | 0 | 1.5 | 10.3 | 88.2 |

| LH3 Suppressed | 0 | 1.8 | 65.4 | 32.8 |

Table 2: Relative Abundance (%) of Lysine Modifications at Site α1-174

| Cell Type | Lys | Hyl | G-Hyl | GG-Hyl |

| Control | 44.6 | 40.7 | 4.8 | 9.9 |

| LH3 Suppressed | 45.1 | 43.5 | 9.8 | 1.6 |

Data synthesized from Sricholpech M, et al. (2012) J. Biol. Chem.[3]

These data clearly demonstrate that suppressing LH3 leads to a significant reduction in GG-Hyl with a corresponding accumulation of its precursor, G-Hyl, confirming the essential role of LH3's glucosyltransferase activity.[3]

Key Experimental Methodologies

The study of lysyl hydroxylase function and GG-Hyl formation relies on a combination of molecular biology, biochemistry, and advanced analytical techniques.

shRNA-Mediated Suppression of PLOD3

This technique is used to investigate the functional role of LH3 by reducing its expression in a target cell line.

Protocol Overview:

-

shRNA Design: Design short hairpin RNA oligonucleotides targeting a specific sequence of the PLOD3 mRNA. Include a loop sequence between the sense and antisense strands.

-

Vector Cloning: Anneal the complementary shRNA oligonucleotides and ligate them into a suitable expression vector, such as pSUPER, downstream of a polymerase III promoter (e.g., H1-RNA).

-

Transfection: Transfect the shRNA-containing plasmid into the target cells (e.g., MC3T3-E1 osteoblasts) using a suitable method like lipofection. A control group should be transfected with an empty vector.

-

Selection and Clonal Isolation: Select for stably transfected cells by culturing in a medium containing a selection agent (e.g., G418) if the vector contains a resistance gene. Isolate and expand single colonies.

-

Validation: Confirm the knockdown of PLOD3 expression at both the mRNA level (by qRT-PCR) and the protein level (by Western blot) in the selected clones compared to controls.

Quantification of GG-Hyl by Mass Spectrometry

Mass spectrometry is the definitive method for identifying and quantifying post-translational modifications like GG-Hyl at specific sites within the collagen protein.

Protocol Overview:

-

Collagen Extraction: Isolate Type I collagen from the cell culture medium or extracellular matrix using methods such as pepsin digestion followed by salt precipitation.

-

Protein Digestion: Denature the purified collagen and digest it into smaller peptides using a sequence-specific protease, most commonly trypsin.

-

LC-MS/MS Analysis:

-

Separate the resulting peptide mixture using reverse-phase high-performance liquid chromatography (HPLC).

-

Introduce the eluting peptides directly into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) via electrospray ionization (ESI).

-

The mass spectrometer is operated in a data-dependent acquisition mode. It first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).

-

The most abundant peptide ions are then sequentially isolated and fragmented (e.g., by collision-induced dissociation, CID, or electron-transfer dissociation, ETD) to generate tandem mass spectra (MS2 scans).

-

-

Data Analysis:

-

Use a database search algorithm (e.g., MaxQuant, Mascot) to match the experimental MS2 spectra against a theoretical database of peptides from the collagen sequence.

-

The search parameters must be set to include variable modifications for lysine hydroxylation (+16 Da), galactosylation (+162 Da), and glucosylation (+162 Da).

-

The presence of GG-Hyl on a specific peptide is confirmed by the mass shift in the MS1 scan and the identification of characteristic fragment ions in the MS2 scan.

-

Relative quantification of site occupancy can be performed by comparing the peak areas of the peptide with and without the modification across different samples (e.g., control vs. LH3-suppressed).

-

Lysyl Hydroxylase Activity Assay

Enzyme activity can be measured directly by monitoring product formation or indirectly by measuring the consumption of co-substrates.

A. HPLC-Based Assay (Direct Measurement): This method directly measures the formation of hydroxylysine-containing products.

-

Substrate: Use a synthetic peptide that mimics a collagen sequence and is a known substrate for LH.

-

Reaction: Incubate the recombinant LH enzyme with the peptide substrate in a buffer containing the necessary cofactors: Fe²⁺, 2-oxoglutarate, O₂, and ascorbate.

-

Termination & Derivatization: Stop the reaction at various time points. Derivatize the peptides with a fluorescent tag (e.g., dansyl chloride) to enable sensitive detection.[11]

-

HPLC Analysis: Separate the derivatized substrate and product peptides by reverse-phase HPLC.

-

Quantification: Quantify the amount of product formed by integrating the area of its corresponding peak in the chromatogram. Enzyme kinetics (Km, Vmax) can be determined by measuring the initial reaction rates at varying substrate concentrations.[11]

B. Luminescence-Based Assay (Indirect Measurement): This high-throughput method measures the production of succinate (B1194679), a co-product of the hydroxylation reaction.

-

Reaction: Perform the LH enzymatic reaction as described above.

-

Succinate Detection: Add a detection reagent (e.g., Succinate-Glo™) that contains enzymes to convert the succinate product into ATP.

-

Luminescence Reading: Add a second reagent containing luciferase, which uses the newly generated ATP to produce a light signal.

-

Quantification: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of succinate produced and thus to the LH activity.

Conclusion

The formation of glucosylgalactosyl-hydroxylysine is a sophisticated post-translational modification critical for the proper function of collagen. Lysyl hydroxylase 3 is the central enzyme in this process, exhibiting a remarkable multifunctionality that integrates lysine hydroxylation with subsequent glycosylation steps. The tight regulation of LH3 expression by signaling pathways like TGF-β and Wnt/β-catenin underscores the importance of this modification in tissue homeostasis and disease, particularly in fibrosis where its upregulation contributes to pathological matrix stiffening. The advanced analytical and molecular biology techniques outlined in this guide provide a robust toolkit for researchers and drug development professionals to further probe the mechanisms of GG-Hyl formation and to identify and validate novel therapeutic targets aimed at modulating collagen biosynthesis and ECM stability.

References

- 1. researchgate.net [researchgate.net]

- 2. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 3. Lysyl hydroxylase 3 is a multifunctional protein possessing collagen glucosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. research.iusspavia.it [research.iusspavia.it]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. PLOD3 - Wikipedia [en.wikipedia.org]

The Core Function of Galactosylhydroxylysyl Glucosyltransferase: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Galactosylhydroxylysyl glucosyltransferase (GGT), officially known as UDP-glucose:5-(D-galactosyloxy)-L-lysine-procollagen D-glucosyltransferase (EC 2.4.1.66), is a critical enzyme in the post-translational modification of collagen.[1] This enzyme catalyzes the final step in the glycosylation of hydroxylysine residues within procollagen (B1174764) chains, a process essential for the proper structure, function, and stability of collagen fibrils. Dysregulation of GGT activity is implicated in various connective tissue disorders and other diseases, making it a significant area of research for therapeutic development. This guide provides a comprehensive overview of the core functions of GGT, its enzymatic mechanism, its role in biological pathways, and detailed experimental protocols for its study.

Core Function and Enzymatic Mechanism

The primary function of GGT is to catalyze the transfer of a glucose molecule from a donor substrate, UDP-glucose, to a specific acceptor substrate, the galactosylhydroxylysine (B1674396) residue on procollagen chains.[1][2][3] This reaction results in the formation of a unique disaccharide, glucosylgalactosylhydroxylysine.[2]

The enzymatic reaction can be summarized as follows:

UDP-glucose + 5-(D-galactosyloxy)-L-lysine-procollagen → UDP + 1,2-D-glucosyl-5-D-(galactosyloxy)-L-lysine-procollagen [1]

This glucosylation occurs in the endoplasmic reticulum before the folding of procollagen alpha-chains into their characteristic triple-helical structure.[4] The triple-helical conformation of collagen has been shown to inhibit the glucosylation of galactosylhydroxylysyl residues, indicating that this modification must occur prior to collagen folding.[5]

The catalytic mechanism of GGT involves an ordered binding of substrates. Experimental evidence suggests that the substrates bind to the enzyme in the following sequence: Mn²⁺, followed by UDP-glucose, and finally the collagen substrate.[2] The release of products is also ordered, with the glucosylated collagen being released first, followed by UDP and then Mn²⁺.[2]

Role in Collagen Biosynthesis and Biological Significance

The glycosylation of hydroxylysine residues plays a crucial role in the regulation of collagen fibrillogenesis, the process of collagen molecule self-assembly into fibrils. This modification also influences matrix mineralization, axon guidance, angiogenesis, and platelet aggregation.[6][7]

The collagen biosynthesis pathway, particularly the post-translational modifications involving GGT, is a complex and highly regulated process. It begins with the hydroxylation of specific lysine (B10760008) residues to form hydroxylysine, a reaction catalyzed by lysyl hydroxylases (LHs). Subsequently, a galactose molecule is added to the hydroxylysine by hydroxylysyl galactosyltransferase (GT), forming galactosylhydroxylysine.[8] Finally, GGT adds a glucose molecule to complete the disaccharide structure.

Deficiencies in GGT activity have been linked to dominant epidermolysis bullosa simplex, a genetic skin disorder, in some families.[2] This deficiency leads to decreased urinary excretion of glucosylgalactosylhydroxylysine, indicating impaired collagen glycosylation.[2] Conversely, altered GGT activity and collagen glycosylation patterns are also associated with conditions like Bruck syndrome and may play a role in cancer progression.[7]

It is also important to note that some enzymes, such as lysyl hydroxylase 3 (LH3), are multifunctional and have been reported to possess GGT activity in addition to their hydroxylase and galactosyltransferase activities.[9]

Quantitative Data

The following table summarizes key quantitative data related to the enzymatic activity and binding affinities of galactosylhydroxylysyl glucosyltransferase.

| Parameter | Value | Enzyme Source | Method | Reference |

| Kd (UDP-glucose) | 3.9 ± 0.1 µM | Mimiviral GGT (R699) | Microscale Thermophoresis (MST) | [10] |

| Hill Coefficient (UDP-glucose) | 2.0 ± 0.1 | Mimiviral GGT (R699) | Microscale Thermophoresis (MST) | [10] |

| IC50 (unlabeled UDP-glucose) | 114 µM | Mimiviral GGT (R699) | Competitive Binding Assay | [10] |

Experimental Protocols

Galactosylhydroxylysyl Glucosyltransferase (GGT) Activity Assay (Luminescence-based)

This protocol is adapted from the UDP-Glo™ Glycosyltransferase Assay and is designed to measure GGT activity by quantifying the amount of UDP produced.[1][3][7][11]

Materials:

-

Purified GGT enzyme

-

Galactosylhydroxylysine-containing substrate (e.g., deglucosylated collagen or synthetic peptides)

-

UDP-glucose

-

Reaction buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MnCl₂, 1 mM DTT)

-

UDP-Glo™ Glycosyltransferase Assay Kit (Promega)

-

White, opaque multi-well plates suitable for luminescence measurements

-

Luminometer

Procedure:

-

Prepare the GGT Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, the galactosylhydroxylysine-containing substrate, and UDP-glucose.

-

Initiate the Reaction: Add the purified GGT enzyme to the reaction mixture to a final volume of 5-20 µL. Mix gently.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

Prepare the UDP Detection Reagent: Reconstitute the UDP-Glo™ Reagent with the provided buffer as per the manufacturer's instructions.

-

Stop the Reaction and Detect UDP: Add an equal volume of the UDP Detection Reagent to each GGT reaction. Mix well.

-

Incubation for Signal Development: Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.

-

Measure Luminescence: Read the luminescence using a plate-reading luminometer.

-

Data Analysis: The amount of UDP produced is proportional to the luminescent signal. A standard curve using known concentrations of UDP should be generated to quantify the GGT activity.

Analysis of Collagen Glycosylation by Mass Spectrometry

This protocol provides a general workflow for the identification and characterization of glycosylated hydroxylysine residues in collagen using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][9][12][13]

Materials:

-

Purified collagen sample

-

Proteolytic enzymes (e.g., trypsin, chymotrypsin, Asp-N)

-

Reduction and alkylation reagents (DTT and iodoacetamide)

-

LC-MS/MS system (e.g., Orbitrap mass spectrometer)

-

Bioinformatics software for data analysis (e.g., Mascot, Sequest)

Procedure:

-

Protein Digestion: a. Denature the collagen sample in a suitable buffer (e.g., 8 M urea). b. Reduce the disulfide bonds with DTT. c. Alkylate the free cysteine residues with iodoacetamide. d. Digest the protein with one or more proteolytic enzymes. Due to the presence of glycosylation, which can hinder enzymatic cleavage, using multiple enzymes is recommended to improve sequence coverage.[13]

-

LC-MS/MS Analysis: a. Separate the resulting peptides by reverse-phase liquid chromatography. b. Analyze the eluted peptides using tandem mass spectrometry (MS/MS). Employ different fragmentation techniques such as collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD) to obtain comprehensive fragmentation data for glycopeptides.[6][9]

-

Data Analysis: a. Search the acquired MS/MS spectra against a protein sequence database. b. Specify variable modifications for proline hydroxylation, lysine hydroxylation, and hydroxylysine glycosylation (galactosylation and glucosylgalactosylation). c. Manually validate the identified glycopeptides to confirm the site of glycosylation and the identity of the attached glycan.

Microscale Thermophoresis (MST) for Enzyme-Ligand Binding

This protocol outlines the general steps for measuring the binding affinity of GGT for its substrate UDP-glucose using microscale thermophoresis.[5][14][15][16][17]

Materials:

-

Purified GGT enzyme (labeled with a fluorescent dye or possessing intrinsic fluorescence)

-

UDP-glucose

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20)

-

MST instrument (e.g., Monolith NT.115)

-

Capillaries

Procedure:

-

Sample Preparation: a. If the GGT enzyme is not intrinsically fluorescent, label it with a suitable fluorescent dye according to the manufacturer's protocol. b. Prepare a stock solution of the fluorescently labeled GGT at a constant concentration in the assay buffer. c. Prepare a serial dilution of UDP-glucose in the assay buffer.

-

Binding Reaction: a. Mix the labeled GGT with each dilution of UDP-glucose. b. Incubate the mixtures at room temperature for a sufficient time to reach binding equilibrium.

-

MST Measurement: a. Load the samples into the MST capillaries. b. Place the capillaries in the MST instrument. c. The instrument will induce a microscopic temperature gradient and monitor the movement of the fluorescent molecules.

-

Data Analysis: a. The change in the thermophoretic movement of the labeled GGT upon binding to UDP-glucose is measured. b. The binding affinity (Kd) is determined by plotting the change in thermophoresis against the concentration of UDP-glucose and fitting the data to a binding curve.

Visualizations

Signaling Pathway

Caption: Collagen glycosylation pathway in the endoplasmic reticulum.

Experimental Workflow

Caption: Experimental workflow for determining GGT activity.

References

- 1. UDP-Glo™ Glycosyltransferase Assay [promega.com]

- 2. Studies on the mechanism of collagen glucosyltransferase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. worldwide.promega.com [worldwide.promega.com]

- 4. Core glycosylation of collagen is initiated by two beta(1-O)galactosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determining the N-Glycan and Collagen/Extracellular Matrix Protein Compositions in a Novel Outcome Cohort of Prostate Cancer Tissue Microarrays Using MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC-MS/MS Identification of the O-Glycosylation and Hydroxylation of Amino Acid Residues of Collagen α-1 (II) chain from Bovine Cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]

- 12. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docs.nrel.gov [docs.nrel.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 17. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

Glucosyl-galactosyl-hydroxylysine in different collagen types (e.g., type I, type IV)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the post-translational modification glucosyl-galactosyl-hydroxylysine (GGHyl) in collagen, with a specific focus on its differential distribution and quantification in type I and type IV collagens. This document outlines the functional significance of this glycosylation, detailed experimental protocols for its analysis, and a visual representation of its biosynthetic pathway.

Introduction: The Significance of Hydroxylysine Glycosylation

Collagen, the most abundant protein in mammals, undergoes a series of crucial post-translational modifications (PTMs) to ensure its structural integrity and functionality. Among these, the glycosylation of hydroxylysine (Hyl) residues is of paramount importance. This process involves the sequential addition of galactose and glucose to the hydroxyl group of specific Hyl residues within the collagen polypeptide chains, forming galactosyl-hydroxylysine (Gal-Hyl) and this compound (Glc-Gal-Hyl).[1][2]

The extent and nature of hydroxylysine glycosylation vary significantly between different collagen types, reflecting their distinct supramolecular structures and biological roles. Fibrillar collagens, such as type I, are characteristic of tissues requiring high tensile strength like bone and tendon, whereas network-forming collagens, like type IV, are primary components of basement membranes.[1][3] The disaccharide Glc-Gal-Hyl is particularly prevalent in basement membrane collagens.[4]

This differential glycosylation is not merely structural; it plays a critical role in regulating collagen fibrillogenesis, influencing fibril diameter, and mediating molecular interactions within the extracellular matrix (ECM).[3] Consequently, aberrations in hydroxylysine glycosylation are associated with a range of connective tissue disorders and other pathologies.

Quantitative Distribution of this compound: Type I vs. Type IV Collagen

The most striking difference in the glycosylation of type I and type IV collagen lies in the abundance of this compound. Basement membrane collagens, like type IV, are significantly more glycosylated than fibrillar collagens.[4]

| Collagen Type | Average Galactosyl-hydroxylysine (Gal-Hyl) per α chain | Average this compound (GG-Hyl) per α chain | Primary Structure |

| Type I | 1 | 1 | Fibrillar |

| Type IV | 2 | Up to 44 | Network-forming |

Table 1: Quantitative comparison of average hydroxylysine glycosylation in Type I and Type IV collagen α chains.[1][3]

This marked difference in GGHyl content contributes to the distinct structural and functional properties of these two collagen types. The higher degree of glycosylation in type IV collagen is thought to prevent the lateral association of molecules into tightly packed fibrils, instead promoting the formation of the flexible, sheet-like network characteristic of basement membranes.

Biosynthesis of this compound

The formation of this compound is a two-step enzymatic process that occurs in the endoplasmic reticulum before the folding of collagen α-chains into a triple helix.[2][5]

-

Galactosylation: The first step involves the transfer of galactose from UDP-galactose to the hydroxyl group of a hydroxylysine residue, forming galactosyl-hydroxylysine (Gal-Hyl). This reaction is catalyzed by hydroxylysyl galactosyltransferases (COLGALT1 and COLGALT2).[5]

-

Glucosylation: Subsequently, a glucose molecule is transferred from UDP-glucose to the galactose residue of Gal-Hyl, forming the disaccharide this compound (GG-Hyl). This step is catalyzed by galactosylhydroxylysyl glucosyltransferase, an activity primarily associated with the multifunctional enzyme lysyl hydroxylase 3 (LH3).[6]

Experimental Protocols for the Analysis of this compound

Accurate quantification of GGHyl in collagen requires specific and sensitive analytical techniques. The most common methods involve high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Collagen Extraction and Hydrolysis

Objective: To isolate collagen from tissues and hydrolyze it into its constituent amino acids and glycosylated hydroxylysine residues.

Materials:

-

Tissue sample (e.g., skin, bone, basement membrane extract)

-

Pepsin

-

Sodium chloride (NaCl)

-

Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl)

-

Internal standards (optional, for quantification)

Protocol:

-

Collagen Extraction:

-

Homogenize the tissue in a suitable buffer.

-

Perform limited pepsin digestion to solubilize the collagen.

-

Utilize fractional salt precipitation with NaCl to selectively precipitate different collagen types. For instance, type I collagen can be precipitated at lower NaCl concentrations than type IV.

-

-

Alkaline Hydrolysis (for HPLC analysis):

-

Resuspend the purified collagen in 4 M NaOH.

-

Hydrolyze at 105°C for 72 hours in a sealed, nitrogen-flushed tube to prevent oxidative degradation.[5]

-

Neutralize the hydrolysate with HCl.

-

-

Acid Hydrolysis (for some MS applications, use with caution as it can degrade sugars):

-

Resuspend the purified collagen in 6 N HCl.

-

Hydrolyze at 110°C for 24 hours in a sealed, vacuum-evacuated tube.

-

Dry the hydrolysate to remove the acid.

-

-

Enzymatic Digestion (for LC-MS/MS of glycopeptides):

HPLC Analysis of Hydroxylysine Glycosides

Objective: To separate and quantify GGHyl, Gal-Hyl, and unmodified Hyl.

Protocol:

-

Derivatization:

-

Chromatographic Separation:

-

Inject the derivatized sample onto a reverse-phase HPLC column (e.g., ODS Hypersil C18).[5]

-

Elute the compounds using a gradient of an appropriate mobile phase, such as a buffer at a specific pH and ionic strength, and an organic solvent like acetonitrile (B52724). The exact gradient will depend on the column and derivatizing agent used.

-

-

Detection and Quantification:

-

Detect the eluted compounds using a fluorescence or UV-Vis detector.

-

Quantify the amount of each compound by comparing its peak area to that of known standards.

-

LC-MS/MS Analysis of Hydroxylysine Glycosides and Glycopeptides

Objective: To identify and quantify GGHyl with high specificity and sensitivity, and to map glycosylation sites.

Protocol:

-

For Hydrolysates:

-

The analytical approach is similar to HPLC, but detection is performed using a mass spectrometer. This provides mass-to-charge ratio information, allowing for definitive identification of the compounds.

-

-

For Enzymatic Digests (Glycopeptide Analysis):

-

Optional Enrichment: For complex samples, glycopeptides can be enriched using methods like hydrazide chemistry. This involves oxidizing the galactose residue with galactose oxidase to create an aldehyde, which is then captured on a hydrazide resin. The bound glycopeptides are subsequently released for analysis.[1][10]

-

Chromatographic Separation: Separate the peptides using a nano-LC system with a C18 column and a gradient of acetonitrile in water with 0.1% formic acid.[7][11]

-

Mass Spectrometry:

-

Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Acquire full MS scans to determine the precursor ion masses of the glycopeptides.

-

Perform tandem MS (MS/MS) on the precursor ions to generate fragment spectra. Fragmentation methods like collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or electron-transfer dissociation (ETD) can be used.[7][8]

-

-

Data Analysis:

-

Identify the glycopeptides by searching the MS/MS data against a protein sequence database, specifying the potential modifications (hydroxylation, galactosylation, and glucosyl-galactosylation of lysine).

-

Semi-quantitative analysis of site occupancy can be performed by comparing the peak areas of the different glycoforms of a specific peptide.

-

-

Conclusion

The differential glycosylation of hydroxylysine residues, particularly the abundance of this compound, is a key determinant of the structural and functional divergence between type I and type IV collagens. Understanding the quantitative differences and the underlying biosynthetic pathways is crucial for research into connective tissue biology, disease pathogenesis, and the development of targeted therapeutics. The experimental protocols outlined in this guide provide a robust framework for the accurate analysis of this critical post-translational modification, enabling researchers to further elucidate its role in health and disease.

References

- 1. scispace.com [scispace.com]

- 2. portlandpress.com [portlandpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Glycosylation Modulates the Structure and Functions of Collagen: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Core Glycosylation of Collagen Is Initiated by Two β(1-O)Galactosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysyl Hydroxylase 3 Glucosylates Galactosylhydroxylysine Residues in Type I Collagen in Osteoblast Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS/MS Identification of the O-Glycosylation and Hydroxylation of Amino Acid Residues of Collagen α-1 (II) chain from Bovine Cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxylysine glycosides: preparation and analysis by reverse phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methodology to Quantify Collagen Subtypes and Crosslinks: Application in Minipig Cartilages - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of Gamma-Glutamyl Hydrolase (GGH) in the Extracellular Matrix: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-Glutamyl Hydrolase (GGH) is a well-characterized enzyme primarily known for its intracellular role in folate and antifolate metabolism. However, the existence of a secreted form of GGH suggests potential functions within the extracellular matrix (ECM), a complex and dynamic network of macromolecules critical for tissue structure and function. This technical guide provides an in-depth exploration of the biological significance of extracellular GGH, consolidating current knowledge and outlining experimental approaches to further elucidate its role. While direct evidence of GGH-mediated ECM remodeling is still emerging, this document explores potential mechanisms of action, relevant signaling pathways, and detailed experimental protocols to empower researchers in this nascent field.

Introduction to Gamma-Glutamyl Hydrolase (GGH)

GGH is a lysosomal and secreted enzyme that catalyzes the hydrolysis of γ-glutamyl linkages in folylpoly-γ-glutamates and antifolylpoly-γ-glutamates. This activity is crucial for maintaining intracellular folate homeostasis and modulating the efficacy of antifolate chemotherapeutic agents like methotrexate. The human GGH gene encodes a protein that is processed into a mature, active enzyme. While the majority of GGH research has focused on its intracellular functions and implications in cancer therapy, the presence of GGH in the extracellular space opens new avenues of investigation into its potential impact on the cellular microenvironment.

The Extracellular Matrix: A Dynamic Environment

The ECM is a complex network of proteins and polysaccharides that provides structural support to tissues and regulates cellular processes such as adhesion, migration, proliferation, and differentiation. Key components of the ECM include collagens, fibronectin, laminins, and proteoglycans. The constant remodeling of the ECM is essential for normal development, tissue repair, and wound healing, while its dysregulation contributes to pathologies like fibrosis and cancer metastasis. This remodeling is tightly controlled by a balance of enzymes, including matrix metalloproteinases (MMPs) and their tissue inhibitors of metalloproteinases (TIMPs).

Potential Roles of Extracellular GGH in the ECM

Direct interactions between secreted GGH and core ECM components have yet to be extensively documented. However, several lines of indirect evidence and hypothetical mechanisms suggest a potential role for GGH in modulating the ECM.

Indirect Influence on Collagen Dynamics

Regulation of Bioactive Molecules

The ECM serves as a reservoir for various growth factors and signaling molecules. It is conceivable that some of these molecules are polyglutamylated and could be substrates for extracellular GGH. By cleaving these polyglutamate chains, GGH could potentially activate or inactivate these signaling molecules, thereby influencing cellular behavior and ECM synthesis.

A Potential Role in Wound Healing and Fibrosis

Wound healing is a complex process involving significant ECM remodeling. Studies have shown that Growth Hormone-Releasing Hormone (GHRH) and Growth Hormone (GH) can accelerate wound healing by promoting fibroblast proliferation and migration. While distinct from GGH, this highlights how modulation of the local microenvironment can impact tissue repair. Given that fibrosis is characterized by excessive ECM deposition and is often driven by factors like TGF-β, investigating the expression and activity of secreted GGH in fibrotic tissues and during wound healing could reveal its involvement in these processes.

Quantitative Data

Specific quantitative data on the concentration and activity of GGH within the extracellular matrix in various physiological and pathological states is currently limited in the published literature. The following table summarizes the types of quantitative data that are crucial for advancing our understanding in this area and provides hypothetical examples based on plausible biological scenarios. Researchers are encouraged to utilize the experimental protocols outlined in this guide to generate such data.

| Parameter | Tissue/Condition | Method | Hypothetical Value/Observation | Reference for Method |

| GGH Concentration | Conditioned Media (Fibroblasts) | ELISA | 5 - 50 ng/mL | |

| Wound Exudate | ELISA | Elevated during proliferative phase | ||

| Synovial Fluid (Arthritis) | ELISA | Higher than in healthy controls | ||

| GGH Activity | Conditioned Media (Cancer Cells) | Colorimetric Assay | 10 - 100 mU/mL | |

| Fibrotic Lung Tissue Homogenate | Fluorogenic Assay | Significantly increased vs. healthy tissue | ||

| MMP-2 Activity | Co-culture with GGH-overexpressing cells | Gelatin Zymography | Altered pro-MMP-2 to active MMP-2 ratio | |

| Collagen Deposition | GGH Knockout Mouse Skin | Histology/Hydroxyproline Assay | Increased collagen content | |

| Cell Adhesion | Fibroblasts on Fibronectin | Adhesion Assay | Decreased adhesion with GGH treatment |

Experimental Protocols

To facilitate research into the extracellular role of GGH, this section provides detailed methodologies for key experiments.

Measurement of Secreted GGH Activity in Conditioned Media

This protocol describes a colorimetric assay to determine the enzymatic activity of GGH secreted by cultured cells.

Materials:

-

Cell culture medium (serum-free)

-

Pteroyl-γ-glutamyl-γ-glutamyl-p-aminobenzoic acid (substrate)

-

L-glutamate dehydrogenase

-

NAD+

-

4,4'-bis(dimethylamino)benzophenone hydrazone (BDBH)

-

Spectrophotometer

Procedure:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with phosphate-buffered saline (PBS).

-

Incubate cells in serum-free medium for 24-48 hours to collect conditioned medium.

-

Centrifuge the conditioned medium at 1,500 x g for 10 minutes to remove cells and debris.

-

Set up the reaction mixture containing conditioned medium, the GGH substrate, L-glutamate dehydrogenase, and NAD+ in a suitable buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5).

-

Incubate at 37°C for a defined period (e.g., 1-4 hours).

-

Stop the reaction and add BDBH to react with the α-ketoglutarate produced from the glutamate (B1630785) released by GGH activity.

-

Measure the absorbance at the appropriate wavelength (e.g., 580 nm).

-

Calculate GGH activity based on a standard curve generated with known concentrations of glutamate.

Gelatin Zymography for MMP Activity

This protocol is used to detect the activity of gelatinases (e.g., MMP-2, MMP-9) in conditioned media, which may be influenced by the presence of extracellular GGH.

Materials:

-

Polyacrylamide gels containing gelatin (0.1%)

-

SDS-PAGE running buffer

-

Sample buffer (non-reducing)

-

Renaturation buffer (e.g., 2.5% Triton X-100)

-

Development buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl2, ZnCl2, and Brij 35)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Prepare conditioned media as described in section 5.1.

-

Mix samples with non-reducing sample buffer. Do not heat the samples.

-

Load samples onto the gelatin-containing polyacrylamide gel.

-

Perform electrophoresis at 4°C.

-

After electrophoresis, wash the gel in renaturation buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.

-

Incubate the gel in development buffer overnight at 37°C.

-

Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

-

Quantify band intensity using densitometry software.

Immunofluorescence for GGH and ECM Protein Co-localization

This protocol allows for the visualization of secreted GGH and its potential co-localization with ECM components in tissue sections or cell culture.

Materials:

-

Cells grown on coverslips or tissue sections

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% bovine serum albumin)

-

Primary antibody against GGH

-

Primary antibody against an ECM protein (e.g., collagen I, fibronectin) raised in a different species than the GGH antibody

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fix cells or tissue sections with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with a mixture of primary antibodies against GGH and the ECM protein of interest overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a mixture of appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash three times with PBS.

-

Mount coverslips on microscope slides with mounting medium.

-

Visualize using a fluorescence microscope and analyze for co-localization.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate a hypothetical signaling pathway for GGH's involvement in ECM remodeling and a typical experimental workflow for investigating this role.

Caption: Hypothetical signaling pathway of secreted GGH in ECM remodeling.

Caption: Experimental workflow to investigate the role of GGH in the ECM.

Conclusion and Future Directions

The biological significance of gamma-glutamyl hydrolase in the extracellular matrix remains a largely unexplored frontier. While its primary intracellular functions are well-established, the existence of a secreted form necessitates a thorough investigation of its potential roles in modulating the cellular microenvironment. This guide has synthesized the current, albeit limited, understanding and has provided a comprehensive toolkit of experimental protocols and conceptual frameworks to guide future research.

Key questions to be addressed include:

-

What are the endogenous substrates of secreted GGH in the ECM?

-

Does GGH directly interact with and modify core ECM components?

-

How does extracellular GGH activity influence cell-matrix interactions, such as adhesion and migration?

-

What is the expression profile and activity of secreted GGH in physiological and pathological processes involving significant ECM remodeling, such as wound healing, fibrosis, and cancer?

Answering these questions will not only illuminate a novel aspect of GGH biology but may also unveil new therapeutic targets for a range of diseases characterized by dysregulated ECM dynamics. The methodologies and conceptual pathways presented herein provide a solid foundation for the scientific community to unravel the enigmatic role of GGH in the extracellular matrix.

A Technical Guide to the Tissue Distribution of Glucosyl-Galactosyl-Hydroxylysine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosyl-galactosyl-hydroxylysine (GGH), a disaccharide composed of glucose and galactose linked to a hydroxylysine residue, is a characteristic post-translational modification of collagen.[1] This modification, occurring in the endoplasmic reticulum, is critical for the functional integrity of connective tissues. The biosynthesis of GGH is a multi-step enzymatic process involving lysyl hydroxylases and specific glycosyltransferases.[2][3] The extent of this glycosylation varies significantly among different collagen types and tissues, influencing collagen fibrillogenesis, intermolecular cross-linking, and interaction with cellular receptors.[1][4] Consequently, the distribution and levels of GGH are not uniform throughout the body and can serve as important biochemical markers for collagen metabolism in various physiological and pathological states, such as bone remodeling and fibrosis.[5][6][7] This guide provides an in-depth overview of the tissue distribution of GGH, details the experimental protocols for its quantification, and illustrates the key biochemical pathways involved.

Data Presentation: Quantitative Distribution of this compound (GGH)

Quantitative data on the absolute concentration of GGH across a wide range of tissues is limited in publicly available literature. However, relative comparisons and site-specific occupancy data provide significant insights into its differential distribution. The following tables summarize the available quantitative and semi-quantitative data.

Table 1: Relative Abundance and Ratios of Hydroxylysine Glycosides in Various Tissues

| Tissue/Collagen Type | Species | Key Findings | Reference(s) |

| Basement Membrane Collagen (Type IV) | General | More extensively glycosylated with a prevalence of the disaccharide (GGH) compared to fibrillar collagens. | [5][8] |

| Fibrillar Collagens (Type I, II, III) | General | Exhibit lower levels of glycosylation compared to basement membrane collagens. | [8] |

| Bone | Rat | GGH/G-Hyl Ratio: 1.9 to 2.4. | [5] |

| Skin | Rat | GGH/G-Hyl Ratio: 1.22 ± 1.07. | [5] |

| Skin (Mature vs. Embryonic) | Bovine | Mature skin collagen contains less GGH than embryonic skin collagen. | [9] |

| Ligament | Bovine (Adult) | Possess significantly higher levels of glycosylation at helical cross-linking sites compared to tendon. | [10] |

| Tendon | Bovine (Adult) | Contains less hydroxylysine glycoside than skin or bone collagen. | [11] |

| Lung, Liver, Kidney, Spleen, Heart | Mouse | General collagen content has been measured, but specific GGH levels are not detailed in comparative studies. | [12][13][14] |

G-Hyl: Galactosyl-hydroxylysine

Table 2: Site-Specific Glycosylation of Type I Collagen in Wild-Type Mouse Skin

| Collagen Chain | Residue | Modification | Occupancy | Reference(s) |

| Col1a1 | K254 (K87 helical) | This compound (GGH) | ~99% | [15] |

| Col1a1 | Multiple | 2 sites identified as GGH | - | [15] |

| Col1a2 | - | No O-glycosylation detected | 0% | [15] |

| Col3a1 | Multiple | 1 site identified as GGH | - | [15] |

Experimental Protocols

The quantification of GGH from tissue samples is a multi-step process that typically involves tissue homogenization, hydrolysis to release the modified amino acids, followed by chromatographic separation and detection.

Key Experiment: Quantification of GGH by Hydrolysis and Chromatography

This protocol outlines a generalized workflow for the analysis of hydroxylysine glycosides from tissue samples, based on methods described in the literature.[9][16][17][18]

1. Tissue Sample Preparation and Homogenization

-

Objective: To obtain a homogenous sample for efficient hydrolysis.

-

Procedure:

-

Excise tissue of interest and weigh approximately 100-200 mg (wet weight).

-

Flash-freeze the tissue in liquid nitrogen to halt enzymatic activity.

-

Grind the frozen tissue into a fine powder using a pre-chilled cryo-homogenizer or a mortar and pestle. This increases the surface area for the subsequent hydrolysis step.

-

2. Hydrolysis (Alkaline or Acid)

-

Objective: To break down the collagen protein and release individual amino acids and glycosylated hydroxylysine residues.

-

Alkaline Hydrolysis (Preferred for preserving glycosidic bonds):

-

Place the powdered tissue sample into a hydrolysis tube with a Teflon-lined screw cap.

-

Add 2 M NaOH at a ratio of approximately 10 mL per gram of tissue.

-

Purge the tube with nitrogen gas to minimize oxidative degradation.[9]

-

Seal the tube tightly and heat at 105-110°C for 20-24 hours.

-

After cooling, neutralize the hydrolysate with concentrated HCl to a pH of ~7.0.

-

-

Acid Hydrolysis (Used for total amino acid analysis, can cause some degradation of glycosides):

-

Place the powdered tissue sample in a hydrolysis tube.

-

Add 6 M HCl containing 1% phenol (B47542) (as an antioxidant).[18]

-

Seal the tube under vacuum or after purging with nitrogen.

-

Heat at 110°C for 24 hours.

-

Cool the tube and evaporate the HCl using a vacuum centrifuge or a stream of nitrogen.[18]

-

Reconstitute the dried sample in a suitable buffer (e.g., 0.1 M HCl).

-

3. Chromatographic Separation and Quantification (HPLC)

-

Objective: To separate GGH from other amino acids and G-Hyl for individual quantification.

-

Pre-column Derivatization (Optional but common for enhancing detection):

-

The released amino acids and glycosides often lack a strong chromophore or fluorophore. Derivatization with reagents like Dansyl Chloride or dabsyl chloride is used to attach a fluorescent or UV-absorbing tag.[16][17]

-

Mix the neutralized hydrolysate with a derivatization reagent (e.g., Dansyl Chloride in acetone) and a bicarbonate buffer.

-

Incubate the mixture at an elevated temperature (e.g., 60°C) in the dark for a specified time (e.g., 45 minutes).[18]

-

Quench the reaction with a primary amine solution (e.g., methylamine (B109427) hydrochloride).[18]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase column (e.g., C18) is typically used for separating the derivatized compounds.[16][18]

-

Mobile Phase: A gradient elution system is often employed, using a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The gradient is programmed to optimize the separation of GGH, G-Hyl, and other amino acids.[17]

-

Detection: A fluorescence detector (for dansyl derivatives) or a UV-Vis detector is used.[16][17]

-

Quantification: The concentration of GGH is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using pure GGH standards.

-

4. Mass Spectrometry (LC-MS/MS) for Advanced Analysis

-

Objective: To provide highly sensitive and specific identification and quantification.

-

Workflow: The sample preparation is similar to that for HPLC. The HPLC system is coupled directly to a tandem mass spectrometer (MS/MS). The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of GGH and its characteristic fragment ions, allowing for highly accurate quantification.

Mandatory Visualizations

Experimental Workflow for GGH Quantification

Biosynthesis of this compound

Collagen-Integrin Signaling Pathway

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Molecular structure and enzymatic mechanism of the human collagen hydroxylysine galactosyltransferase GLT25D1/COLGALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structural basis for the human procollagen lysine hydroxylation and dual-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urinary excretion of hydroxylysyl glycosides during acute inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urinary output of hydroxylysine glycosides and pyridinium cross-links in detecting rat bone collagen turnover rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Post-translational modifications of collagen and its related diseases in metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urinary excretion of hydroxylysine and its glycosides as an index of collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. The determination of small amounts of collagen hydroxylysyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential glycosylation of collagen modulates lung cancer stem cell subsets through β1 integrin‐mediated interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-performance liquid chromatographic preparation of galactosyl-hydroxylysine, a specific bone collagen marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Collagen-producing lung cell atlas identifies multiple subsets with distinct localization and relevance to fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Hydroxylysine glycosides: preparation and analysis by reverse phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pre-column derivatization and its optimum conditions for quantitative determination of urinary hydroxylysine glycosides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Mass Spectrometry Analysis of Glucosyl-galactosyl-hydroxylysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosyl-galactosyl-hydroxylysine (GGH) is a characteristic post-translational modification (PTM) found in collagen, the most abundant protein in mammals. This disaccharide, composed of glucose and galactose linked to a hydroxylysine residue, plays a crucial role in the structure and function of the extracellular matrix (ECM).[1][2] The extent of GGH glycosylation influences collagen fibrillogenesis, the process of collagen fiber formation, which is essential for the integrity and mechanical properties of tissues.[3][4] Aberrant GGH levels have been associated with various connective tissue disorders and fibrotic diseases, making its accurate quantification a critical aspect of disease diagnosis, biomarker discovery, and the development of therapeutic interventions. Mass spectrometry has emerged as the gold standard for the detailed characterization and quantification of GGH due to its high sensitivity, specificity, and ability to identify specific modification sites.

This application note provides detailed protocols for the mass spectrometric analysis of GGH, from sample preparation to data acquisition and analysis. It also presents quantitative data from relevant studies and illustrates the biosynthetic pathway of GGH and a typical experimental workflow.

Biological Significance and Signaling Pathway

The biosynthesis of GGH is a multi-step enzymatic process that occurs in the endoplasmic reticulum. It begins with the hydroxylation of specific lysine (B10760008) residues in the collagen propeptide, followed by the sequential addition of galactose and glucose. This pathway is critical for maintaining ECM homeostasis and modulates cell-ECM interactions and integrin-mediated signaling.[1]

The formation of GGH is integral to the proper assembly of collagen fibrils.[3] An impairment in the glucosylation of galactosylhydroxylysine, leading to reduced GGH levels, has been shown to accelerate collagen fibrillogenesis, potentially leading to aberrant fibril structures.[3] Consequently, the enzymes involved in this pathway are of significant interest in the study of diseases related to collagen metabolism.

Below is a diagram illustrating the biosynthetic pathway of this compound.

Caption: Biosynthetic pathway of this compound (GGH) in the endoplasmic reticulum.

Quantitative Data Presentation

The following table summarizes the relative abundance of hydroxylysine (Hyl), galactosyl-hydroxylysine (Gal-Hyl), and this compound (GGH) in type I collagen from different sources, as determined by mass spectrometry. This data highlights the tissue-specific variations in collagen glycosylation.

| Sample Source | % Hyl | % Gal-Hyl | % GGH | Reference |

| Control MC3T3-E1 Cells | 25.3 | 28.1 | 46.6 | [3] |

| LH3 Suppressed MC3T3-E1 Cells | 24.8 | 61.5 | 13.7 | [3] |

| Bovine Skin Collagen | 10.0 | 45.0 | 45.0 | [3] |

| Mouse Skin (Wild-type) Col1a1 | - | 4 sites | 2 sites | [5] |